molecular formula C9H9BrClN3 B1518730 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride CAS No. 1171646-80-2

2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride

Cat. No.: B1518730
CAS No.: 1171646-80-2
M. Wt: 274.54 g/mol
InChI Key: OIZJOLSIWOMRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1H-pyrazol-1-yl)aniline hydrochloride is a chemical compound that belongs to the class of bromo-substituted pyrazole derivatives. This compound is characterized by the presence of a bromo group at the 4-position of the pyrazole ring and an aniline moiety at the 1-position. It is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride typically involves the following steps:

  • Bromination: The starting material, 1H-pyrazole, undergoes bromination to introduce the bromo group at the 4-position, resulting in 4-bromo-1H-pyrazole.

  • Amination: The bromo-substituted pyrazole is then subjected to amination to introduce the aniline moiety, forming 2-(4-bromo-1H-pyrazol-1-yl)aniline.

  • Acidification: Finally, the aniline derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)aniline hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aniline moiety can be oxidized to form various oxidized products.

  • Reduction: The compound can be reduced to form different reduced derivatives.

  • Substitution: The bromo group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute the bromo group.

Major Products Formed:

  • Oxidation Products: Various quinones and imines.

  • Reduction Products: Amines and amides.

  • Substitution Products: Different halogenated or alkylated derivatives.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)aniline hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic effects in various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4-Bromo-1-(2-chloroethyl)-1H-pyrazole

  • 1,4'-Bipyrazoles

  • 3(5)-Substituted Pyrazoles

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.ClH/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11;/h1-6H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZJOLSIWOMRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=C(C=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171646-80-2
Record name 2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4-bromo-1H-pyrazol-1-yl)aniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.